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molecular formula C21H20ClN5O B8367038 5-Chloro-2-ethyl-9-methyl-13-[(phenylamino)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

5-Chloro-2-ethyl-9-methyl-13-[(phenylamino)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No. B8367038
M. Wt: 393.9 g/mol
InChI Key: FDYOAZVTGXEWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705499

Procedure details

The 2-chloro-5,11-dihydro-11-ethyl-8-formyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (0.50 g, 0.16 mmol) was dissolved/suspended in methanol (2 mL) and treated with sodium cyanoborohydride (0.030 g, 0.47 mmol) followed by aniline (0.043 mL, 4.7 mmol). The mixture was stirred for 5 minutes then acetic acid (0.020 mL, 0.35 mmol) was added. After an additional 3 hours at room temperature the mixture was made alkaline with 15% sodium hydroxide and the white suspension was extracted with dichloromethane (3×10 mL). The combined organics were washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by column chromatography then chromatotron (hexane to 1:1 hexanes/ethyl acetate gradient) to give the title compound (0.031 g, 50%), m.p. 79°-80° C.
Name
2-chloro-5,11-dihydro-11-ethyl-8-formyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
0.043 mL
Type
reactant
Reaction Step Three
Quantity
0.02 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:22])[C:7](=[O:21])[C:8]3[CH:18]=[C:17]([CH:19]=O)[CH:16]=[N:15][C:9]=3[N:10]([CH2:13][CH3:14])[C:11]=2[N:12]=1.C([BH3-])#N.[Na+].[NH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.C(O)(=O)C>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH3:22])[C:7](=[O:21])[C:8]3[CH:18]=[C:17]([CH2:19][NH:27][C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)[CH:16]=[N:15][C:9]=3[N:10]([CH2:13][CH3:14])[C:11]=2[N:12]=1 |f:1.2|

Inputs

Step One
Name
2-chloro-5,11-dihydro-11-ethyl-8-formyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)C=O)=O)C
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0.043 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 3 hours at room temperature the mixture was made
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
alkaline with 15% sodium hydroxide and the white suspension was extracted with dichloromethane (3×10 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)CNC3=CC=CC=C3)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.031 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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